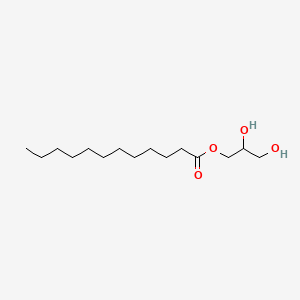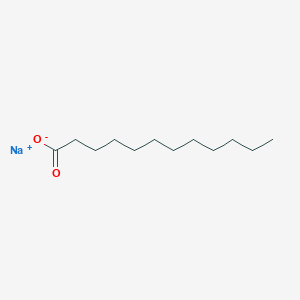
CID 12379
Vue d'ensemble
Description
CID 12379 is a useful research compound. Its molecular formula is C12H23NaO2 and its molecular weight is 222.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Methodological Challenges in Child and Adolescent Development
In the study of child and adolescent development, various methodological challenges are encountered. These include the need for different research methods based on the study's goals, whether it's descriptive, predictive, or explanatory. This aspect is crucial in setting up and executing studies to understand underlying causal mechanisms for developing interventions (Hamaker, Mulder, & van IJzendoorn, 2020).
Advancements in Chemically Induced Dimerization (CID)
Chemically Induced Dimerization (CID) has been instrumental in studying various biological processes. Recent developments in orthogonal and reversible CID systems have enabled control over protein function with unprecedented precision and spatiotemporal resolution, enhancing the understanding of signal transductions, membrane, and protein trafficking (Voss, Klewer, & Wu, 2015).
Computing with Infinite Data (CID)
The CID project, involving international institutions, focuses on theoretical and applied aspects of computing with infinite objects. It aims to generate efficient and verified software in engineering applications, with a central emphasis on exact real arithmetic or ERA. This project integrates the expertise of specialists in mathematics, logic, and computer science to advance our understanding of computing with infinite objects (Spreen, 2017).
Scientific Software Frameworks in Grid Computing
Scientific research applications often face challenges in development, usage, and maintenance, primarily due to their complex nature and the need for expert programming. The emergence of scientific software frameworks has facilitated the development of applications, enabling rapid assembly from existing component libraries. This progress contrasts with the traditional approach of developing scientific software from scratch (Appelbe, Moresi, Quenette, & Simter, 2007).
Observational Algorithms for Children with Congenital Infectious Diseases (CID)
Research aimed at creating algorithms for the observation of children with congenital infectious diseases (CID) in outpatient clinics has been conducted. This study involved statistical analysis and proposed algorithms for dispensary observation of children with CID, contributing to improved clinical practices (Vasiliev, Ivanova, Ushakova, & Rogozina, 2017).
Data-Intensive Analysis Processes in Scientific Research
For data-intensive scientific research, using software applications that meet essential requirements like interoperability, integration, and efficient data handling is critical. Enabling technologies like workflow, service, and portal are crucial for addressing these requirements, highlighting the need for hybrid technologies to support data-intensive research (Yao, Rabhi, & Peat, 2014).
Propriétés
IUPAC Name |
sodium;dodecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12(13)14;/h2-11H2,1H3,(H,13,14);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTURAGWYSMTVOW-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(1S)-1-carboxy-3-phenylpropyl]azanium;chloride](/img/structure/B7802731.png)

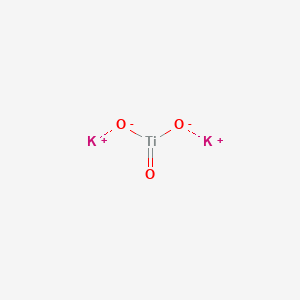
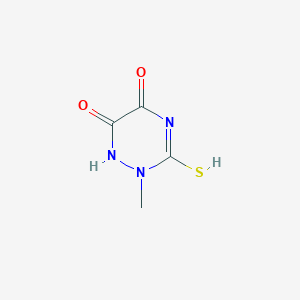
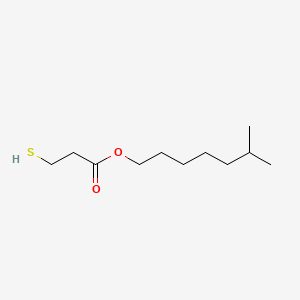

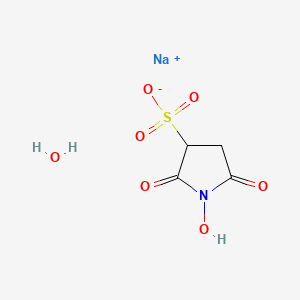
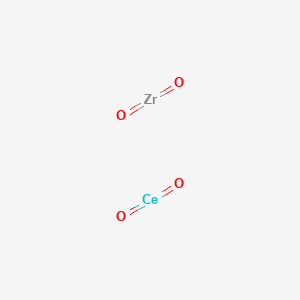

![[(2S,3S)-1-methoxy-3-methyl-1-oxopentan-2-yl]azanium;chloride](/img/structure/B7802795.png)

